1-(3-fluorophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one
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Overview
Description
1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that features a unique combination of fluorophenyl, methylsulfanylphenyl, and oxadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridazinone structure, followed by the introduction of the fluorophenyl and methylsulfanylphenyl groups through nucleophilic substitution reactions. The oxadiazolyl group is then incorporated using cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazolyl group to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or methylsulfanylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazolyl groups play crucial roles in binding to these targets, while the methylsulfanylphenyl group may modulate the compound’s overall activity. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
- 3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE
- 1-(4-FLUOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
Uniqueness
1-(3-FLUOROPHENYL)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,4-DIHYDROPYRIDAZIN-4-ONE is unique due to its combination of fluorophenyl, methylsulfanylphenyl, and oxadiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13FN4O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
InChI |
InChI=1S/C19H13FN4O2S/c1-27-15-7-5-12(6-8-15)18-21-19(26-23-18)17-16(25)9-10-24(22-17)14-4-2-3-13(20)11-14/h2-11H,1H3 |
InChI Key |
CSJVUEYOXBFMLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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